4-tert-Butylbenzoic-D13 Acid
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Overview
Description
4-tert-Butylbenzoic-D13 Acid is a deuterium-labeled derivative of 4-tert-Butylbenzoic Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium, a stable isotope of hydrogen. The deuterium labeling allows for detailed studies in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylbenzoic-D13 Acid typically involves the introduction of deuterium into the 4-tert-Butylbenzoic Acid molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to maximize yield while minimizing the loss of deuterium.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzoic-D13 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-tert-Butylbenzoic-D13 Acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and studies involving isotopic labeling.
Biology: Helps in studying metabolic pathways and enzyme reactions due to its deuterium content.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the synthesis of specialized materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzoic-D13 Acid involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can alter the behavior of enzymes and other biological molecules, providing insights into their function and interactions.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic Acid: The non-deuterated version of the compound.
4-tert-Butylbenzenesulfonic Acid: A related compound with a sulfonic acid group instead of a carboxylic acid group.
4-tert-Butylphenol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-tert-Butylbenzoic-D13 Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
deuterio 2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(dideuteriomethyl)propan-2-yl]benzoate |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)/i1D2,2D3,3D3,4D,5D,6D,7D/hD |
InChI Key |
KDVYCTOWXSLNNI-LMQJRLHESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O[2H])[2H])[2H])C(C([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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